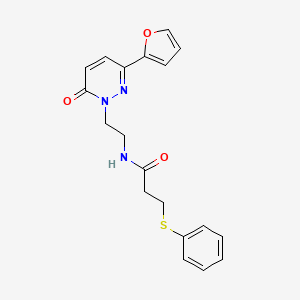![molecular formula C13H16N4O2S B2999631 1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole CAS No. 2320885-53-6](/img/structure/B2999631.png)
1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. This particular compound is of interest due to its potential biological activities and its role in various chemical reactions.
Méthodes De Préparation
The synthesis of 1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole typically involves multiple steps One common method is the “Click” chemistry approach, which is known for its efficiency and high yieldThe reaction conditions often involve the use of copper(I) catalysts and mild temperatures to ensure the formation of the desired product .
Analyse Des Réactions Chimiques
1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new cyclic structures.
Common reagents used in these reactions include copper(I) catalysts, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be modified to create a variety of derivatives.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Due to its potential biological activities, it is being explored for its therapeutic applications, including its role as an antimicrobial and anticancer agent.
Mécanisme D'action
The mechanism of action of 1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The triazole ring and the sulfonyl group play crucial roles in this binding process, interacting with the enzyme’s active site residues through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
1-[[1-(3-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole can be compared with other triazole derivatives, such as:
1-[[1-(4-Methylphenyl)sulfonylazetidin-3-yl]methyl]triazole: Similar structure but with a different position of the methyl group on the phenyl ring.
1-[[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]methyl]triazole: Contains a chlorine atom instead of a methyl group, which can affect its reactivity and biological activity.
1-[[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]methyl]triazole: The presence of a methoxy group can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
1-[[1-(3-methylphenyl)sulfonylazetidin-3-yl]methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-11-3-2-4-13(7-11)20(18,19)17-9-12(10-17)8-16-6-5-14-15-16/h2-7,12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVZDGGYRYJCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
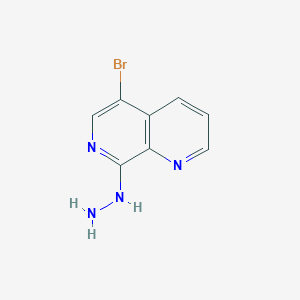
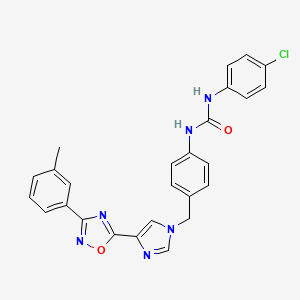
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2999550.png)
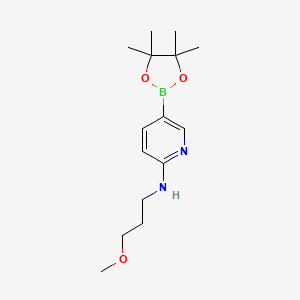
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2999552.png)
![1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol](/img/structure/B2999553.png)
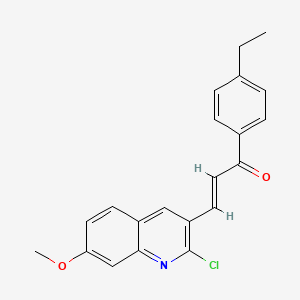
![5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2999555.png)
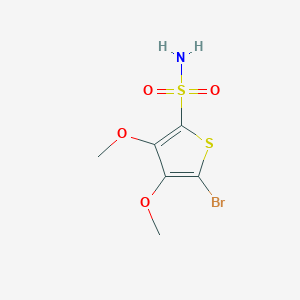
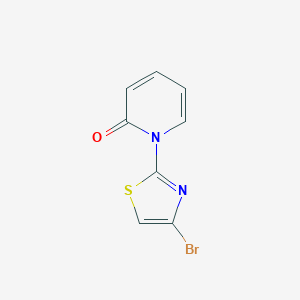
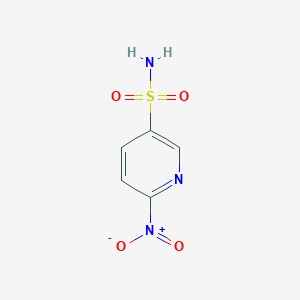
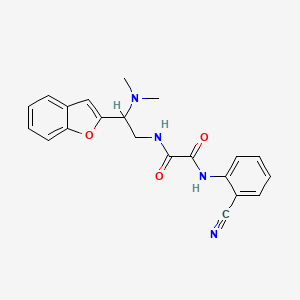
![2-{4-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine](/img/structure/B2999570.png)
